1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one

Description

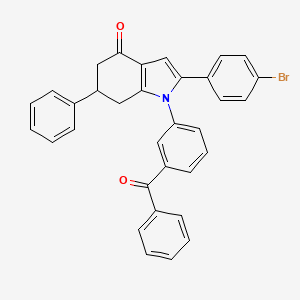

1-(3-Benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is a polycyclic organic compound featuring an indol-4-one core fused with a partially saturated bicyclic system (6,7-dihydro-5H). Its structure includes three distinct aromatic substituents:

- Position 1: A 3-benzoylphenyl group, introducing a ketone-functionalized aromatic moiety.

- Position 2: A 4-bromophenyl group, contributing halogen-mediated electronic effects.

This compound’s molecular formula is C₃₃H₂₂BrNO₂, with a calculated molecular weight of 544.44 g/mol. The benzoyl group at position 1 increases polarity compared to simpler alkyl or aryl substituents, while the bromine atom at position 2 may facilitate halogen bonding in biological or crystalline contexts. Structural characterization of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name |

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24BrNO2/c34-27-16-14-23(15-17-27)30-21-29-31(19-26(20-32(29)36)22-8-3-1-4-9-22)35(30)28-13-7-12-25(18-28)33(37)24-10-5-2-6-11-24/h1-18,21,26H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTDTDVJLWUMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution reactions:

Cyclization: The final step often involves cyclization to form the dihydroindole structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Key Comparative Insights

Substituent Electronic Effects

- The 4-bromophenyl group enhances electrophilic character through halogenation.

- Dichlorophenyl Analog (C₂₂H₁₆BrCl₂NO): Dual chlorine atoms at positions 3 and 4 on the phenyl ring increase electronegativity and steric hindrance, which may impede molecular flexibility compared to the benzoyl group .

- Methoxyphenyl Analog (C₂₄H₂₃NO₂): The methoxy group at position 4 donates electrons via resonance, contrasting with the electron-withdrawing halogens in the target and dichlorophenyl analogs .

Molecular Weight and Solubility

- The target compound’s high molecular weight (544.44 g/mol ) suggests lower solubility in polar solvents compared to the lighter dichlorophenyl (461.64 g/mol ) and methoxyphenyl (345.43 g/mol ) analogs.

- The benzoyl group’s polarity may marginally improve aqueous solubility relative to the dichlorophenyl analog, though steric bulk from three aromatic substituents likely offsets this effect.

Biological Activity

1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 546.45 g/mol. The structure consists of a complex indole framework substituted with various aromatic groups, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indole derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins, which are essential in regulating apoptosis pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction via caspase activation |

| MCF-7 | 15.0 | Bcl-2 modulation |

| A549 | 10.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Experimental Model :

- LPS-induced inflammation in RAW264.7 macrophages

The results demonstrated a decrease in nitric oxide (NO) production, suggesting that the compound may inhibit the NF-kB signaling pathway involved in inflammation.

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 75 |

| NO Production | 100 μM | 30 μM |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic factors.

- Cytokine Modulation : It inhibits key signaling pathways that lead to inflammation, particularly through the downregulation of NF-kB.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze cell cycle distribution, revealing an increase in the G0/G1 phase population after treatment.

Case Study 2: Inhibition of Inflammatory Response

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic routes and purification methods are validated for synthesizing 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one?

Methodological Answer: The compound can be synthesized via multi-step heterocyclization and coupling reactions. For example:

- Benzotriazolide intermediates (e.g., 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(3-benzoylphenyl)propan-1-one) can act as acylating agents to introduce substituents .

- Column chromatography with eluents like cyclohexane/ethyl acetate/methanol (3:1:0.5) is effective for purification, as demonstrated in analogous indol-4-one derivatives .

- Reaction conditions (e.g., 40°C for 24–48 hours) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. How should researchers interpret key spectral features (e.g., NMR, IR) to confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Look for characteristic carbonyl (C=O) stretches at ~1650–1653 cm⁻¹ and NH stretches at ~3237–3433 cm⁻¹, as observed in structurally similar indol-4-one derivatives .

- ¹H-NMR : Aromatic protons (δ 7.4–8.1 ppm), diastereotopic hydrogens in the dihydroindole ring (δ 2.2–3.5 ppm), and substituent-specific shifts (e.g., bromophenyl protons at δ 7.7–7.9 ppm) are diagnostic .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) to distinguish from byproducts.

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Use gloves and goggles to avoid skin/eye contact, as recommended for structurally related indole derivatives .

- Work in a fume hood to mitigate inhalation risks, especially during solvent evaporation or reactions releasing volatile byproducts.

- Follow waste disposal protocols for halogenated intermediates (e.g., bromophenyl groups) to comply with environmental regulations .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound using SHELX programs?

Methodological Answer:

- Disorder : Use SHELXL to refine split positions for overlapping atoms, adjusting occupancy factors iteratively. For example, the bromophenyl group’s orientation may require partial occupancy modeling .

- Twinning : Apply the TWIN/BASF command in SHELXL to refine twinned data, particularly if the crystal system shows pseudo-symmetry .

- Validate refinement with R-factor convergence (<5% discrepancy) and CCDC deposition to cross-check with known structures.

Q. How can computational methods predict electronic properties and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, the benzoylphenyl group’s electron-withdrawing nature may lower LUMO energy, enhancing electrophilic interactions.

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases), leveraging the bromophenyl group’s hydrophobic interactions .

- MD Simulations : Simulate solvation effects in physiological buffers to predict stability under experimental conditions.

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- NMR Peak Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic protons in the 6,7-dihydroindole ring may require DEPT-135 for differentiation .

- X-ray vs. DFT Geometry : Compare bond angles/lengths from crystallography with DFT-optimized structures. Discrepancies >0.05 Å suggest conformational flexibility or crystal packing effects.

- Dynamic Effects : Account for temperature-dependent rotational barriers (e.g., benzoylphenyl rotation) using variable-temperature NMR .

Q. What strategies optimize regioselectivity in modifying the indol-4-one core for SAR studies?

Methodological Answer:

- Directed C–H Functionalization : Use Pd-catalyzed coupling to introduce substituents at the 6-phenyl position without disrupting the dihydroindole core .

- Protecting Groups : Temporarily block the 3-benzoylphenyl group with tert-butyldimethylsilyl (TBS) to direct bromination or methylation at desired sites .

- Byproduct Analysis : Monitor reactions with LC-MS to identify competing pathways (e.g., over-oxidation of the dihydroindole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.